molecular formula C7H6BBrClFO2 B14030733 (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid

(2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid

Cat. No.: B14030733
M. Wt: 267.29 g/mol
InChI Key: PJNMXURGWSWWBG-UHFFFAOYSA-N
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Description

(2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid is a polyhalogenated aromatic boronic acid derivative with a molecular formula C₇H₅BBrClFO₂ and an estimated molecular weight of ~265.3 g/mol (calculated based on substituents). Its structure features bromo (position 2), chloro (position 3), fluoro (position 6), and methyl (position 4) substituents on the phenyl ring (Figure 1). These electron-withdrawing groups (EWGs) significantly influence its Lewis acidity, solubility, and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or interactions with biomolecules like proteases or diols .

Boronic acids are pivotal in medicinal chemistry and materials science due to their reversible diol-binding capacity, enabling applications in sensors, drug delivery, and enzyme inhibition. The unique substitution pattern of this compound may enhance its binding affinity for specific targets compared to simpler analogs .

Properties

Molecular Formula

C7H6BBrClFO2

Molecular Weight

267.29 g/mol

IUPAC Name

(2-bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid

InChI

InChI=1S/C7H6BBrClFO2/c1-3-2-4(11)5(8(12)13)6(9)7(3)10/h2,12-13H,1H3

InChI Key

PJNMXURGWSWWBG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C(=C1Br)Cl)C)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Conditions: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1 compares (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid with similar compounds identified in the literature:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Similarity Score Key Differences
This compound - 2-Br, 3-Cl, 6-F, 4-Me ~265.3 - Reference compound
(6-Bromo-2,3-dichlorophenyl)boronic acid 1451392-86-1 2-Cl, 3-Cl, 6-Br 250.3 0.86 Lacks fluoro and methyl groups; higher halogen density
(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid 1309980-98-0 2-F, 3-Br, 6-OEt 247.9 0.73 Ethoxy replaces chloro/methyl; reduced steric hindrance
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid 957035-08-4 2-OMe, 3-F, 6-Br 233.8 0.81 Methoxy instead of chloro; lower halogen count
(2-Bromo-6-fluoro-3-hydroxyphenyl)boronic acid 1451392-83-8 2-Br, 3-OH, 6-F 234.8 - Hydroxyl group increases polarity but reduces stability

Key Observations :

  • Fluoro substituents exert through-space electronic effects, stabilizing the boronate conjugate base .
  • Steric Effects : The 4-methyl group introduces steric hindrance, which may reduce binding efficiency in sterically sensitive applications (e.g., enzyme inhibition) compared to smaller substituents like methoxy .
Cross-Coupling Reactions :

The compound’s bromo and chloro groups serve as leaving groups in Suzuki-Miyaura coupling, enabling synthesis of complex biaryl structures. However, its reactivity may be slower than less-halogenated analogs (e.g., (6-Bromo-2-fluorophenyl)boronic acid) due to steric and electronic effects .

Biological Activity

(2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and its role in therapeutic applications.

Boronic acids, including this compound, are known for their ability to interact with diols and amino alcohols, which are common in biological systems. The boron atom can form reversible covalent bonds with these functional groups, influencing various biochemical pathways.

  • Inhibition of Enzymes :
    • Boronic acids often act as enzyme inhibitors, particularly in proteases and kinases. They can stabilize the transition state of enzymatic reactions, thereby reducing the activity of target enzymes.
  • Antiviral Activity :
    • Some studies have indicated that boronic acids can inhibit viral replication by targeting viral polymerases. For instance, related compounds have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B polymerase .

Antiviral Efficacy

Research has demonstrated that boronic acids exhibit antiviral properties. A study highlighted the antiviral activity of benzyl boronic acids against HCV genotypes 1–6. While specific data on this compound is limited, its structural similarities suggest potential antiviral applications .

Antitumor Activity

Recent investigations into boronic acid derivatives have revealed their potential in cancer therapy. For example, compounds structurally related to this compound have been shown to inhibit tumor growth in preclinical models by inducing apoptosis and inhibiting cell proliferation .

Case Studies

  • HCV Inhibition :
    • A clinical study involving a benzyl boronic acid derivative demonstrated a significant reduction in plasma HCV RNA levels after administration. This suggests that similar compounds may hold promise for treating viral infections .
  • Cancer Treatment :
    • In a model of breast cancer, a related boronic acid compound exhibited a dose-dependent reduction in tumor size and enhanced survival rates in treated mice compared to controls . This underscores the potential of such compounds in oncological applications.

Table 1: Biological Activity Summary of Related Boronic Acids

Compound NameTargetActivityReference
Benzyl Boronic AcidHCV NS5BIC50 = 0.5 µM
Compound X (related)MCL-1Tumor regression observed
Compound Y (related)BCAT1/2High selectivity and activity

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